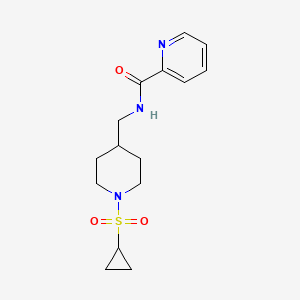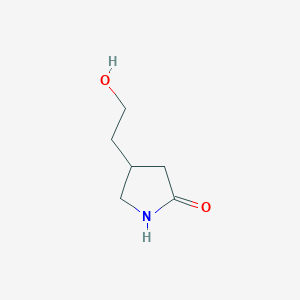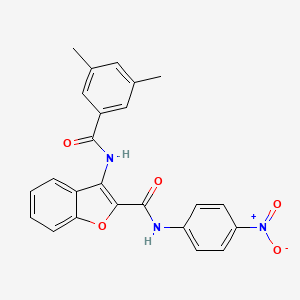
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, biological evaluation, and molecular docking, which can provide insights into the chemical and physical properties, as well as the potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions starting from basic building blocks such as piperidine derivatives. For instance, the synthesis of N-phenylsulfonyl-1H-pyrrole picolinamides involves finding phenyl replacements for the core scaffold of previously reported compounds . Similarly, the synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors includes optimization of the benzamide and central ring components . These methods could potentially be adapted for the synthesis of "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide" by altering the sulfonyl and piperidine components accordingly.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H-NMR, and EI-MS . The molecular docking studies provide insights into the binding interactions with biological targets, which is crucial for understanding the activity of the compound . The electronic and bonding properties of mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide have been studied, indicating that the central amido of the ligand is a strong π-donor . These findings suggest that "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide" may also exhibit interesting electronic properties due to its picolinamide moiety.
Chemical Reactions Analysis
The chemical reactions involving related compounds are typically centered around their potential as modulators of biological receptors or as inhibitors of specific enzymes. For example, N-phenylsulfonyl-1H-pyrrole picolinamides have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) . The N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide compounds have been shown to inhibit glycine transporter-1 (GlyT-1) . These reactions are indicative of the potential pharmacological applications of the compounds and suggest that "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide" could also be involved in similar biological pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and structural characterization. The solubility, stability, and reactivity of these compounds are important for their potential use in pharmaceutical applications. The electronic properties, such as the energy levels of d orbitals in copper(II) complexes, provide insights into the bonding characteristics and reactivity of the ligands involved . These properties are essential for understanding how "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide" might behave under different conditions and how it might interact with biological systems.
Wissenschaftliche Forschungsanwendungen
Antimalaria-Anwendungen
Piperidinderivate wurden auf ihre antimalariaartigen Eigenschaften hin untersucht. Beispielsweise haben synthetische 1,4-disubstituierte Piperidine eine hohe Selektivität für resistenten Plasmodium falciparum gezeigt, den Parasiten, der für Malaria verantwortlich ist . Dies deutet darauf hin, dass Piperidin-basierte Verbindungen bei der Entwicklung neuer antimalariaartiger Medikamente eingesetzt werden könnten .
Antikrebs-Anwendungen
Piperidinderivate werden auf verschiedene Weise als Antikrebsmittel eingesetzt . Sie haben sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten gezeigt .
Antivirale Anwendungen
Piperidinderivate wurden auch auf ihre antiviralen Eigenschaften untersucht . Ihre einzigartige Struktur ermöglicht es ihnen, mit verschiedenen viralen Proteinen zu interagieren, wodurch die Virusreplikation möglicherweise gehemmt wird .
Antimikrobielle und Antimykotische Anwendungen
Piperidinderivate haben antimikrobielle und antimykotische Eigenschaften gezeigt . Sie können das Wachstum verschiedener Bakterien und Pilze hemmen, wodurch sie zu potenziellen Kandidaten für neue antimikrobielle und antimykotische Medikamente werden .
Analgetische und entzündungshemmende Anwendungen
Piperidinderivate haben analgetische und entzündungshemmende Eigenschaften gezeigt . Sie können helfen, Schmerzen zu lindern und Entzündungen zu reduzieren, wodurch sie bei der Behandlung von Erkrankungen wie Arthritis nützlich sind .
Anti-Alzheimer-Anwendungen
Piperidinderivate wurden auf ihre potenzielle Verwendung bei der Behandlung der Alzheimer-Krankheit untersucht . Sie können dazu beitragen, die kognitive Funktion zu verbessern und das Fortschreiten der Krankheit zu verlangsamen .
Antipsychotische Anwendungen
Piperidinderivate wurden als Antipsychotika eingesetzt . Sie können helfen, Symptome von psychischen Erkrankungen wie Schizophrenie zu behandeln .
Wirkmechanismus
Target of action
Piperidine derivatives, which “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide” is a part of, are known to be important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide” would depend on its specific targets. Generally, drugs interact with their targets (often proteins) by binding to them, which can inhibit or enhance the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide”. Piperidine derivatives have been found in many important synthetic drug molecules , suggesting they might be involved in a variety of biochemical pathways.
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c19-15(14-3-1-2-8-16-14)17-11-12-6-9-18(10-7-12)22(20,21)13-4-5-13/h1-3,8,12-13H,4-7,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPJQEYZANTNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)
![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

